
Triiron dodecacarbonyl
Overview
Description
Preparation Methods
Triiron dodecacarbonyl was one of the first metal carbonyl clusters synthesized. It can be obtained from the thermolysis of iron pentacarbonyl (Fe(CO)₅): [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ] Another common synthetic route involves the reaction of iron pentacarbonyl with a base, followed by oxidation of the resulting hydrido cluster with acid : [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]
Chemical Reactions Analysis
Triiron dodecacarbonyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different iron carbonyl complexes.
Reduction: The compound can be reduced under specific conditions to yield other iron carbonyl species.
Substitution: Ligands in triirondodecacarbonyl can be substituted with other ligands such as phosphines or thioesters. Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and various ligands for substitution reactions.
Scientific Research Applications
Synthesis of Triiron Dodecacarbonyl
This compound can be synthesized through several methods, including:
- Thermolysis of Iron Pentacarbonyl : This method involves heating iron pentacarbonyl under controlled conditions to produce this compound.
-
Reaction with Bases :
A common synthetic route involves the reaction of iron pentacarbonyl with a base and water, followed by oxidation: This is followed by treatment with hydrochloric acid to yield this compound .
Properties of this compound
This compound is characterized by its dark green solid form that sublimates under vacuum and dissolves in nonpolar organic solvents. It features a triangular arrangement of iron atoms surrounded by twelve carbon monoxide ligands, exhibiting C symmetry . The compound is reactive, serving as a more accessible source of iron(0) compared to iron pentacarbonyl.
Organic Synthesis
This compound has proven useful in organic synthesis, particularly in reactions involving olefinic compounds. It can facilitate the formation of various organometallic complexes and has been utilized to create thiolate-bridged complexes through reactions with thiols and disulfides. These complexes are studied for their potential as hydrogenase mimics .
Nanoparticle Formation
One of the most significant applications of this compound is its role as a precursor for synthesizing iron-containing nanoparticles. Unlike iron pentacarbonyl, which is volatile and toxic, this compound can be handled more safely. The compound can be converted into soluble anionic iron carbonyl species through reactions with amines, which then serve as precursors for nanoparticles:
- Thermolysis : The thermolysis of these precursors generates well-defined nanoparticles such as Fe, FeCo, and FePt particles . This method allows for better control over particle size and composition compared to traditional methods using volatile precursors.
Material Science
This compound is also explored in material science for its potential in creating magnetic materials and enhancing optical properties. For instance, it has been used in synthesizing Au-FeO heterodimer nanoparticles that exhibit enhanced magneto-optical properties . Such materials are valuable in various applications including data storage and biomedical imaging.
Case Study 1: Synthesis of Iron Nanoparticles
A study demonstrated that this compound could effectively produce iron nanoparticles through thermal decomposition under inert conditions. The resulting nanoparticles showed uniform size distribution and magnetic properties suitable for various applications in catalysis and electronics .
Case Study 2: Organic Reactions
Research highlighted the use of this compound in synthesizing thiolate-bridged complexes from thiols, showcasing its utility in creating compounds with potential catalytic activity similar to natural enzymes .
Mechanism of Action
The mechanism of action of triirondodecacarbonyl involves its ability to coordinate with various ligands and undergo redox reactions. The compound’s iron atoms can interact with different molecular targets, facilitating various chemical transformations. The pathways involved in these reactions often include the formation and cleavage of metal-ligand bonds, leading to the generation of different iron carbonyl species .
Comparison with Similar Compounds
Triiron dodecacarbonyl can be compared with other similar compounds such as:
Triruthenium dodecacarbonyl (Ru₃(CO)₁₂): Similar in structure but contains ruthenium instead of iron.
Triosmium dodecacarbonyl (Os₃(CO)₁₂): Another analogous compound with osmium atoms.
Iron pentacarbonyl (Fe(CO)₅): A simpler iron carbonyl compound with five CO ligands. This compound is unique due to its triangular structure and the specific reactivity of its iron atoms, making it a valuable compound in various chemical applications.
Biological Activity
Triiron dodecacarbonyl, with the chemical formula Fe(CO), is an organometallic compound that has garnered interest in various fields, particularly in bioinorganic chemistry due to its structural resemblance to metalloenzymes. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant research findings.
This compound is a dark green solid that sublimates under vacuum and is soluble in nonpolar organic solvents, producing intensely green solutions. Its molecular structure features a triangular arrangement of iron atoms coordinated by twelve carbon monoxide ligands, which play a crucial role in its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to mimic the active sites of certain metalloenzymes. The compound's iron atoms can coordinate with various ligands, enabling it to facilitate reactions similar to those catalyzed by natural enzymes. The triangular geometry allows for unique interactions that can lead to ligand substitution and bond cleavage, which are essential for catalytic processes .
Biological Applications
1. Enzyme Model Studies:
this compound has been utilized as a model compound for studying hydrogenase enzymes. Research indicates that it can effectively catalyze proton reduction reactions, making it a valuable tool for investigating enzyme mechanisms and developing bioinspired catalysts .
2. Toxicological Studies:
Despite its potential applications, this compound poses significant toxicity risks. It can carbonylate hemoglobin, leading to the formation of carboxyhemoglobin, which inhibits oxygen transport in the blood. This property necessitates careful handling and consideration of safety protocols when working with this compound .
Case Studies
- Catalytic Activity: A study demonstrated that this compound could serve as a precursor for synthesizing iron-sulfur clusters that exhibit catalytic activity for proton reduction at low overpotentials. This finding highlights the compound's potential in developing efficient catalysts for energy conversion applications .
- Structural Analysis: X-ray diffraction studies have provided insights into the structural characteristics of this compound and its derivatives. These studies reveal how modifications to the ligand environment can influence the electronic properties and reactivity of the iron core .
Data Table: Summary of Biological Activity Research
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing triiron dodecacarbonyl, and how can experimental parameters be optimized for reproducibility?
- Methodology : The primary synthesis involves thermolysis of Fe(CO)₅ under controlled conditions or reaction with a base (e.g., NaOH) followed by acid oxidation to yield Fe₃(CO)₁₂ . Optimization requires precise temperature control (e.g., 70°C in toluene) and inert atmosphere to prevent decomposition. Purity is validated via elemental analysis, IR spectroscopy (CO stretching bands at ~2000–2100 cm⁻¹), and XRD to confirm crystallinity .
Q. What spectroscopic and analytical techniques are critical for characterizing Fe₃(CO)₁₂ and distinguishing it from related iron carbonyls?
- Methodology : IR spectroscopy identifies terminal vs. bridging CO ligands (distinctive peaks at 1820–1880 cm⁻¹ for bridging CO). Mössbauer spectroscopy resolves quadrupole splitting patterns (δ ≈ 0.13–1.13 mm/s) to differentiate Fe sites in the cluster . XRD is less reliable due to disordered CO ligands, necessitating complementary techniques like TGA to assess thermal stability .
Advanced Research Questions
Q. How does Fe₃(CO)₁₂ function as a catalyst in nitro-group reductions, and what mechanistic insights explain its selectivity compared to traditional catalysts?
- Methodology : Fe₃(CO)₁₂ acts via ligand substitution and electron transfer, enabling nitro-to-amine conversions under mild conditions. Comparative studies with Raney Ni/NaBH₄ reveal Fe₃(CO)₁₂’s superior solubility in nonpolar solvents, reducing side reactions in nitro-PCP reductions. Mechanistic probes include kinetic isotope effects and in-situ FTIR to track CO ligand dynamics .
Q. What challenges arise in resolving the structural ambiguities of Fe₃(CO)₁₂, and how can advanced spectroscopic methods address these limitations?
- Methodology : The disordered CO ligands in XRD structures necessitate Mössbauer spectroscopy to distinguish Fe coordination environments. Computational modeling (DFT) paired with EXAFS can validate the C₂v symmetry and bridging CO positions, resolving discrepancies between experimental and theoretical data .
Q. How should researchers reconcile contradictory data on Fe₃(CO)₁₂’s catalytic efficiency in advanced oxidation processes (AOPs)?
- Methodology : Contradictions often stem from variations in reaction conditions (pH, oxidant type) or catalyst activation (e.g., UV vs. thermal). Systematic replication studies with controlled variables (e.g., Fe₃(CO)₁₂ loading, temperature) and statistical meta-analysis of published data are critical. Cross-validation using LC-MS to identify intermediate species can clarify mechanistic pathways .
Q. Methodological & Safety Considerations
Q. What safety protocols are essential when handling Fe₃(CO)₁₂ due to its pyrophoric nature and CO release risks?
- Protocols : Conduct reactions under inert atmosphere (N₂/Ar) in flame-resistant fume hoods. Store solids at 0–6°C in sealed containers . Use CO detectors and PPE (gloves, face shields). Quench residues with dilute acids to neutralize reactive intermediates .
Q. How can researchers design experiments to study Fe₃(CO)₁₂’s thermal decomposition pathways quantitatively?
- Experimental Design : Use TGA-DSC to monitor mass loss and exothermic events (50–200°C). Pair with gas chromatography (GC) to analyze CO off-gassing. Kinetic studies require isothermal holds at incremental temperatures, with Arrhenius plots to derive activation energies .
Q. Theoretical & Collaborative Research
Q. What computational approaches best predict Fe₃(CO)₁₂’s reactivity in ligand substitution reactions?
- Approaches : Density Functional Theory (DFT) models simulate ligand dissociation energies and transition states. Compare with experimental kinetic data (e.g., Eyring plots) to validate computational accuracy. Focus on frontier molecular orbitals to predict nucleophilic/electrophilic sites .
Q. How can interdisciplinary collaborations enhance studies on Fe₃(CO)₁₂’s applications in materials science or environmental catalysis?
- Collaborative Framework : Combine synthetic chemists (optimizing Fe₃(CO)₁₂ derivatives), computational experts (modeling reaction pathways), and environmental engineers (testing AOP efficiency). Shared datasets and joint publications ensure cross-validation of findings .
Properties
IUPAC Name |
carbon monoxide;iron | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12CO.3Fe/c12*1-2;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYRMDDXFDINCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Fe3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17685-52-8 | |
Record name | Dodecacarbonyl iron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.